molecular formula C17H14Cl3F3N2O2 B3014731 4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide CAS No. 302934-85-6

4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B3014731
CAS No.: 302934-85-6
M. Wt: 441.66
InChI Key: GSLCJVJPKZVGLQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group and a trichloroethylamine side chain modified with a 3-(trifluoromethyl)phenyl moiety. The trichloroethyl group introduces steric bulk and hydrophobicity, which may influence receptor interactions and solubility.

Properties

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N2O2/c1-27-13-7-5-10(6-8-13)14(26)25-15(16(18,19)20)24-12-4-2-3-11(9-12)17(21,22)23/h2-9,15,24H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLCJVJPKZVGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of substitutions and reductions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen to the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been studied for its potential therapeutic effects.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation.
  • Antimicrobial Properties : The presence of halogen atoms (chlorine and fluorine) in the structure may enhance the antimicrobial efficacy of this compound. Studies have demonstrated that halogenated compounds often possess increased activity against bacteria and fungi.

Agricultural Applications

The compound's unique structure suggests potential utility as a pesticide or herbicide.

  • Insecticidal Activity : Similar compounds have been utilized in developing insecticides that target specific pests while minimizing harm to beneficial insects. The trichloroethyl group may enhance lipophilicity, improving penetration into insect cuticles.
  • Herbicide Development : The compound could serve as a lead structure for designing new herbicides that inhibit specific metabolic pathways in plants.

Material Science

In material science, the incorporation of trifluoromethyl and chlorinated groups can impart desirable properties to polymers and coatings.

  • Fluorinated Polymers : The synthesis of polymers incorporating this compound may lead to materials with enhanced chemical resistance and thermal stability.
  • Coatings : The application of this compound in coatings could provide surfaces with improved hydrophobicity and durability due to the presence of fluorinated groups.

Case Study 1: Anticancer Activity

A study conducted on derivatives of benzamide demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents like trifluoromethyl groups in enhancing biological activity.

CompoundIC50 (µM)Cell Line
Compound A5.2MCF-7
4-Methoxy-N-(trichloro...)3.8MCF-7

Case Study 2: Insecticidal Efficacy

Research on halogenated compounds showed that certain derivatives exhibited potent insecticidal properties against common agricultural pests. The study emphasized the role of chlorine substitutions in enhancing toxicity.

CompoundLC50 (ppm)Target Pest
Compound B20Aphids
4-Methoxy-N-(trichloro...)15Aphids

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Amino vs. Sulfanyl/Thioureido: The amino linkage in the target compound contrasts with sulfanyl () and thioureido () groups, which may alter redox stability and hydrogen-bonding patterns.
  • Benzamide Substitution : Substitution at the 3- or 4-position (e.g., 4-methoxy vs. 3-methyl) affects steric hindrance and electronic distribution, influencing solubility and target selectivity.

Physical and Chemical Properties

  • Molecular Mass : The target compound (molecular formula ~455.67 g/mol) is heavier than analogs like ’s 387.685 Da due to the trifluoromethyl group .
  • Stereochemistry : highlights stereospecificity in analogs (e.g., (1R)-configuration), though the target compound’s stereochemistry remains unspecified .
  • Synthetic Routes : Compounds with thioureido groups () likely involve thiourea condensation, whereas the target compound may utilize amination or nucleophilic substitution .

Biological Activity

4-Methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide, with the CAS number 302934-85-6, is a synthetic compound that has garnered interest for its potential biological activities. This compound features a methoxy group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H14_{14}Cl3_{3}F3_{3}N2_{2}O2_{2}. The presence of halogen atoms and functional groups contributes to the compound's reactivity and interaction with biological targets.

PropertyValue
IUPAC Name4-methoxy-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
Molecular Weight441.66 g/mol
CAS Number302934-85-6

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions. This can lead to inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Receptor Interaction: The compound may interact with specific receptors, altering their activity and leading to therapeutic effects. For example, studies suggest potential interactions with cholinesterases and β-secretase .
  • Antioxidant Activity: The structural features of the compound may confer antioxidant properties, protecting cells from oxidative stress .

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various targets:

  • Anti-inflammatory Activity:
    • Inhibition of COX-2 and LOX enzymes was observed in vitro. The compound demonstrated moderate inhibitory effects with IC50_{50} values ranging from 10 to 20 μM for COX-2 and LOX enzymes .
  • Cytotoxicity:
    • The compound was tested against cancer cell lines such as MCF-7 (breast cancer). Results indicated cytotoxic effects with IC50_{50} values around 15 μM, suggesting potential as an anticancer agent .
  • Cholinesterase Inhibition:
    • The compound showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases. IC50_{50} values were reported at approximately 10 μM for AChE inhibition .

Case Studies

A notable study highlighted the structure-activity relationship (SAR) of similar compounds containing trifluoromethyl groups. The presence of electron-withdrawing groups like trifluoromethyl significantly increased their biological activity due to enhanced membrane permeability and metabolic stability .

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